

Spectroscopic Profile of Bromofluoromethane: A Technical Guide

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Compound of Interest

Compound Name: Bromofluoromethane

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This technical guide provides an in-depth overview of the spectroscopic data for **bromofluoromethane** (CH_2BrF), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data from infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses. Detailed experimental protocols for acquiring such data are also provided to facilitate reproducibility and further research.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations of **bromofluoromethane**. These techniques are crucial for identifying the compound and understanding its structural characteristics.

Infrared (IR) and Raman Spectroscopic Data

The fundamental vibrational frequencies of **bromofluoromethane** have been determined through analysis of its IR and Raman spectra. These frequencies correspond to the specific stretching and bending modes of the molecule's chemical bonds. While a complete experimental dataset is not readily available in a single public source, theoretical calculations and studies on related halomethanes provide a strong basis for the assignment of these vibrational modes.^{[1][2]}

Table 1: Fundamental Vibrational Frequencies of **Bromofluoromethane**

Vibrational Mode	Symmetry	Frequency (cm ⁻¹) (Predicted)	Spectroscopic Activity
ν_1 (C-H symmetric stretch)	A'	3050	IR, Raman
ν_2 (CH ₂ scissor)	A'	1440	IR, Raman
ν_3 (C-F stretch)	A'	1070	IR, Raman
ν_4 (CH ₂ wag)	A'	1220	IR, Raman
ν_5 (C-Br stretch)	A'	650	IR, Raman
ν_6 (CH ₂ rock)	A'	830	IR, Raman
ν_7 (C-H asymmetric stretch)	A''	3120	IR, Raman
ν_8 (CH ₂ twist)	A''	1180	IR, Raman
ν_9 (C-Br/C-F bend)	A''	430	IR, Raman

Note: The frequencies listed are based on computational models and may vary slightly from experimental values.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

Given that **bromofluoromethane** is a gas at room temperature, its IR spectrum is typically acquired in the gas phase.^[3] A Fourier Transform Infrared (FTIR) spectrometer coupled with a multipass gas cell is a common setup for this purpose.^{[4][5][6][7]}

- **Sample Preparation:** A gaseous sample of **bromofluoromethane** is introduced into a multipass gas cell. The cell is first evacuated to remove any atmospheric interfering species (e.g., water vapor, carbon dioxide).

- **Instrumentation:** An FTIR spectrometer is used to acquire the spectrum. The multipass gas cell increases the optical path length, thereby enhancing the absorbance signal for low concentration samples.^{[4][5]}
- **Data Acquisition:** The infrared radiation from the spectrometer's source passes through the gas cell. The detector measures the amount of radiation absorbed at different wavenumbers.
- **Parameters:**
 - **Resolution:** Typically set between 0.5 and 2 cm^{-1} .
 - **Scans:** A number of scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.
 - **Spectral Range:** Typically 4000 to 400 cm^{-1} .
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. A background spectrum of the evacuated gas cell is subtracted from the sample spectrum.

Experimental Protocol: Raman Spectroscopy

For Raman analysis of a volatile liquid like **bromofluoromethane** (boiling point: 19 °C), care must be taken to prevent evaporation during measurement.

- **Sample Preparation:** The liquid **bromofluoromethane** sample is placed in a sealed container, such as a glass vial or a capillary tube, to minimize evaporation.^[8]
- **Instrumentation:** A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused onto the liquid sample.
- **Data Acquisition:** The scattered light is collected and passed through a filter to remove the strong Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.
- **Parameters:**

- Laser Power: Adjusted to maximize the Raman signal without causing sample degradation.
- Integration Time: The time over which the scattered light is collected for each data point.
- Spectral Range: Typically covering the "fingerprint" region (200-2000 cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **bromofluoromethane** by probing the magnetic properties of its atomic nuclei, specifically ^1H , ^{13}C , and ^{19}F .

NMR Spectroscopic Data

The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. For **bromofluoromethane**, the electronegative bromine and fluorine atoms significantly influence the chemical shifts of the adjacent hydrogen and carbon atoms.

Table 2: NMR Spectroscopic Data for **Bromofluoromethane**

Nucleus	Solvent	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
^1H	CDCl_3	$\sim 5.5 - 6.0$ (Est.)	Doublet	$J_{\text{H-F}} \approx 48-52$ Hz (Est.)
^{13}C	CDCl_3	$\sim 70 - 75$ (Est.)	Doublet	$J_{\text{C-F}} \approx 300-320$ Hz (Est.)
^{19}F	CDCl_3	$\sim (-150) - (-160)$ (Est.)	Triplet	$J_{\text{F-H}} \approx 48-52$ Hz (Est.)

Note: Estimated values are based on data for similar halogenated methanes and general principles of NMR spectroscopy. Experimental verification is recommended. The ^{13}C NMR spectrum has been recorded on a Bruker AM-270 instrument.[9]

Experimental Protocol: NMR Spectroscopy

Due to its volatility, preparing an NMR sample of **bromofluoromethane** requires careful handling.

- Sample Preparation:
 - A few milligrams of liquid **bromofluoromethane** are carefully transferred into a standard 5 mm NMR tube.
 - Approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) is added to the tube.[\[10\]](#)[\[11\]](#) The solvent serves to lock the magnetic field and provide a reference signal.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to provide a reference peak at 0 ppm for ^1H and ^{13}C NMR.
 - The NMR tube is securely capped to prevent evaporation. For highly volatile samples, flame-sealing the tube may be necessary for long-term experiments.[\[12\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- Data Acquisition: The sample is placed in the spectrometer's probe. For each nucleus (^1H , ^{13}C , ^{19}F), a specific set of acquisition parameters is used.
- Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient for ^1H , ^{13}C , and ^{19}F NMR.
 - Number of Scans: Varies depending on the nucleus and sample concentration. ^{13}C NMR generally requires more scans than ^1H NMR due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay: A delay time between pulses to allow the nuclei to return to their equilibrium state.

- **Data Processing:** The acquired free induction decay (FID) signal is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

Mass Spectrometric Data

The mass spectrum of **bromofluoromethane** is characterized by a molecular ion peak and several fragment ions. Due to the presence of two bromine isotopes (^{79}Br and ^{81}Br) with nearly equal natural abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (a doublet) of approximately equal intensity, separated by two mass units.

[13]

Table 3: Mass Spectrometry Data for **Bromofluoromethane**

m/z	Ion Fragment	Relative Intensity	Interpretation
114	$[\text{CH}_2^{81}\text{BrF}]^+$	High	Molecular ion (with ^{81}Br)
112	$[\text{CH}_2^{79}\text{BrF}]^+$	High	Molecular ion (with ^{79}Br)
33	$[\text{CH}_2\text{F}]^+$	Base Peak	Loss of Bromine radical
93/95	$[\text{CHBrF}]^+$	Medium	Loss of a Hydrogen radical

Data sourced from the NIST Mass Spectrometry Data Center.[14]

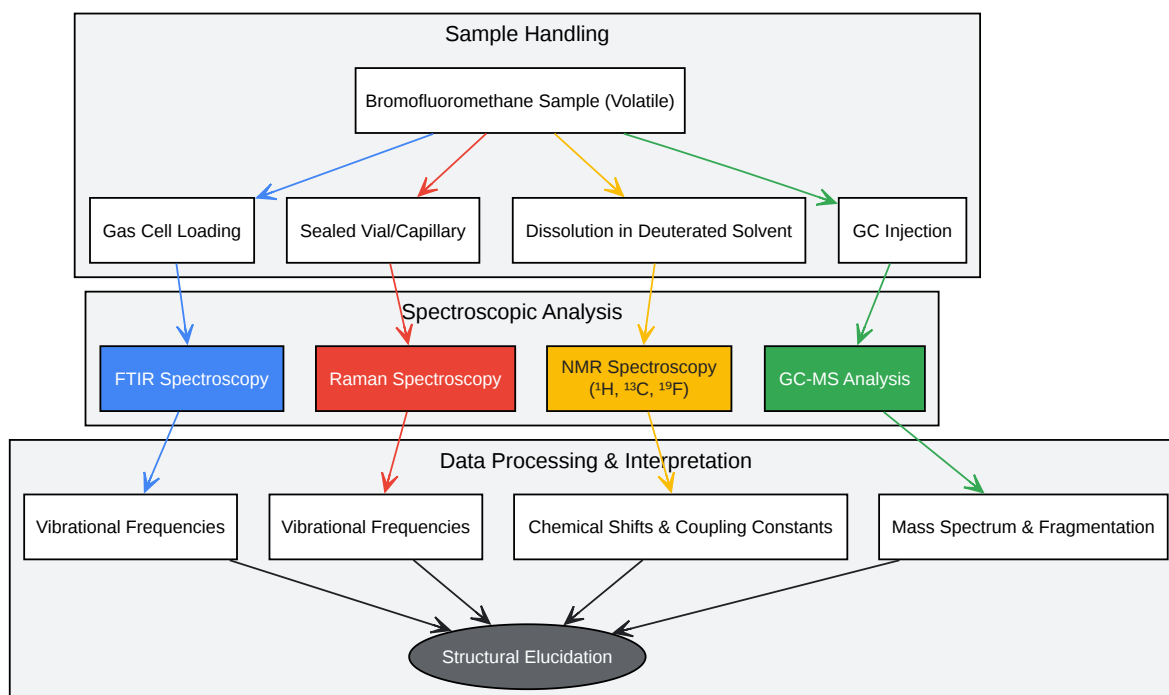
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds like **bromofluoromethane**, as it separates the compound from any impurities before it enters the mass spectrometer.^[15]

- Sample Introduction: A small volume of the gaseous or liquid sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
- Gas Chromatography:
 - An inert carrier gas (e.g., helium) flows through a long, thin capillary column.^[15]
 - The column is coated with a stationary phase that interacts with the components of the sample.
 - The separation is based on the differential partitioning of the components between the mobile (carrier gas) and stationary phases.
- Ionization: As the separated **bromofluoromethane** elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
- GC-MS Parameters:
 - GC Column: A non-polar or medium-polarity capillary column is typically used for halomethanes.
 - Oven Temperature Program: A temperature gradient is often used to ensure good separation of components with different boiling points.
 - Ionization Energy: Typically 70 eV for electron ionization.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a volatile compound such as **bromofluoromethane**.



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Caption: General workflow for the spectroscopic analysis of **bromofluoromethane**.

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